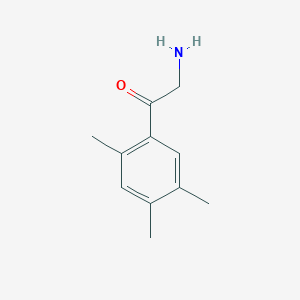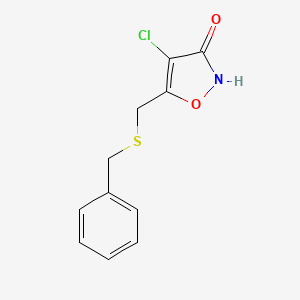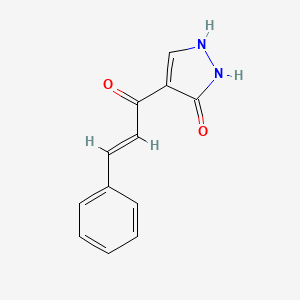
(E)-4-Cinnamoyl-1H-pyrazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-Cinnamoyl-1H-pyrazol-3(2H)-one: cinnamoylpyrazolone , belongs to the class of pyrazolone derivatives. Its chemical structure features a cinnamoyl group (C6H5CH=CHCO-) attached to a pyrazolone ring. The “E” in the name indicates the trans configuration of the double bond in the cinnamoyl moiety.
准备方法
Synthetic Routes:
Several synthetic routes exist for preparing cinnamoylpyrazolone. Here are two common methods:
-
Claisen-Schmidt Condensation
- React cinnamaldehyde (C6H5CH=CHCHO) with ethyl acetoacetate (CH3COCH2COOEt) in the presence of a base (usually sodium ethoxide or sodium hydroxide).
- The condensation leads to the formation of cinnamoylpyrazolone.
- The reaction proceeds via an enolate intermediate, followed by cyclization.
-
Acylation of Pyrazolone
- Start with 1H-pyrazol-3(2H)-one (a pyrazolone compound).
- React it with cinnamoyl chloride (C6H5CH=CHCOC1) or cinnamic acid (C6H5CH=CHCOOH) in the presence of a base.
- The acylation results in the desired product.
Industrial Production:
Cinnamoylpyrazolone is not produced industrially on a large scale. it serves as an intermediate in the synthesis of other compounds.
化学反应分析
Cinnamoylpyrazolone participates in various chemical reactions:
Oxidation: It can be oxidized to form cinnamoylpyrazole carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The cinnamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Alkali metal hydroxides (e.g., NaOH), acid chlorides, and reducing agents (e.g., NaBH4) are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents present.
科学研究应用
Cinnamoylpyrazolone finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It has potential as an anti-inflammatory or antioxidant agent.
Dye Chemistry: Used in the synthesis of dyes and pigments.
Photophysics: Its electronic properties make it interesting for photophysical studies.
作用机制
The exact mechanism of action for cinnamoylpyrazolone’s effects (e.g., anti-inflammatory activity) remains an area of ongoing research. It likely involves interactions with cellular targets and signaling pathways.
相似化合物的比较
Cinnamoylpyrazolone shares similarities with other pyrazolone derivatives, such as acetylpyrazolone and benzoylpyrazolone. its unique cinnamoyl group sets it apart.
属性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
4-[(E)-3-phenylprop-2-enoyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C12H10N2O2/c15-11(10-8-13-14-12(10)16)7-6-9-4-2-1-3-5-9/h1-8H,(H2,13,14,16)/b7-6+ |
InChI 键 |
LDOHTHVSCPGPSP-VOTSOKGWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CNNC2=O |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CNNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)
![4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12904542.png)



![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)
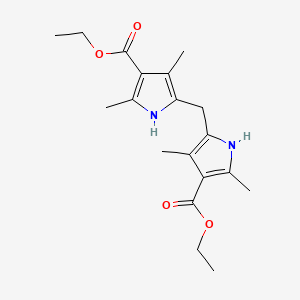
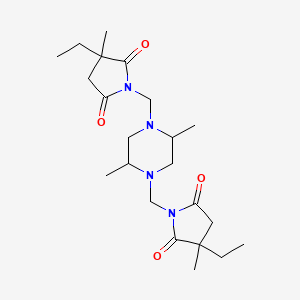
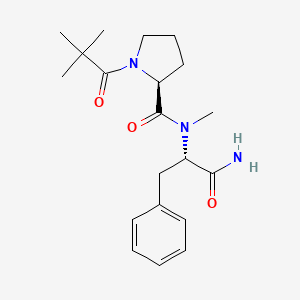
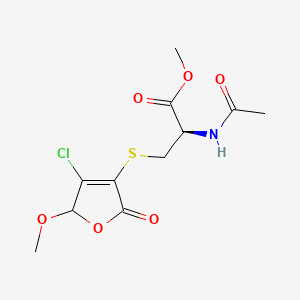

![7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile](/img/structure/B12904611.png)
